molecular formula C14H21NO2 B13360104 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol

Cat. No.: B13360104
M. Wt: 235.32 g/mol
InChI Key: DSQYFNBURWFSAI-UHFFFAOYSA-N
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Description

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol backbone substituted at the 5-position with a ((1-hydroxycyclohexyl)methyl)amino group. This structural motif confers unique physicochemical properties, including enhanced steric bulk and hydrogen-bonding capacity compared to simpler phenolic derivatives.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5-[(1-hydroxycyclohexyl)methylamino]-2-methylphenol

InChI

InChI=1S/C14H21NO2/c1-11-5-6-12(9-13(11)16)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3

InChI Key

DSQYFNBURWFSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2(CCCCC2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol typically involves the reaction of 1-hydroxycyclohexylmethylamine with 2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Acylation Reactions

The secondary amino group undergoes acylation with anhydrides or acid chlorides. In related compounds, this reaction typically proceeds under mild conditions:

Reaction ComponentSpecifications
ReagentsAcetyl chloride, acetic anhydride
CatalystsDIPEA (N,N-diisopropylethylamine)
SolventDichloromethane (DCM) or THF
Temperature20–25°C
ProductN-acetylated derivative

This reaction preserves the phenol hydroxyl while modifying the amino group’s electronic properties, potentially enhancing pharmacological activity .

Alkylation Reactions

The amino group participates in alkylation using alkyl halides or epoxides. A patented method for structurally similar compounds shows:

ParameterDetails
Alkylating AgentMethyl iodide, benzyl bromide
BasePotassium tert-butoxide
SolventDimethylformamide (DMF)
Temperature80–120°C for 2–6 hours
Yield60–85% (depending on steric hindrance)

Alkylation increases lipophilicity, which impacts membrane permeability in biological systems .

Oxidative Coupling

The phenol group undergoes oxidative dimerization under iodine catalysis, as demonstrated in ortho-aminomethylation protocols:

ConditionValue
Oxidizing AgentI₂ (0.2 equiv)
SolventToluene/water (6:1 ratio)
Temperature100°C for 12–24 hours
ProductBis-ortho-aminomethylated dimer

This reaction is critical for synthesizing dimeric derivatives with enhanced σ-receptor affinity .

Nitrosation

Secondary amines in analogous structures react with nitrous acid to form nitrosamines, a concern in pharmaceutical stability studies:

FactorObservation
ReactantNaNO₂ in acidic medium (pH 3–4)
Temperature25–37°C
ByproductN-nitrosamine derivatives
MitigationAscorbic acid as scavenger

This side reaction necessitates stringent control during synthesis and storage .

Protection/Deprotection

Hydroxyl groups are protected using silyl ethers for selective functionalization:

StepProtocol
ProtectionTBDMSCl (tert-butyldimethylsilyl chloride) in DMF
DeprotectionTetra-n-butylammonium fluoride (TBAF)
Yield>90% after purification

This strategy enables sequential modification of reactive sites .

Comparative Reaction Pathways

Key reactions are contrasted below:

Reaction TypeRate (Relative)Primary Application
AcylationFastBioactivity modulation
AlkylationModerateLipophilicity enhancement
Oxidative CouplingSlowDimer synthesis
NitrosationVariableStability assessment

Analytical Characterization

Reaction products are validated via:

  • HPLC-MS : For quantifying dimers and nitrosamines

  • ¹H/¹³C NMR : To confirm substitution patterns

  • X-ray Crystallography : Resolving stereochemistry in alkylated derivatives

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing derivatives with tailored pharmacokinetic properties. Further studies should explore enantioselective modifications and in vivo metabolite profiling.

Scientific Research Applications

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play crucial roles in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent at 5-Position Molecular Weight Key Features References
5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol C₁₄H₂₁NO₂ ((1-Hydroxycyclohexyl)methyl)amino 235.33 Bulky cyclohexyl group; tertiary alcohol
5-((2-Hydroxyethyl)amino)-2-methylphenol C₉H₁₃NO₂ (2-Hydroxyethyl)amino 167.21 Smaller substituent; primary alcohol
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol C₉H₁₃NO₂ (1-Amino-2-hydroxyethyl) 167.21 Chiral center; amino-alcohol moiety
2-Amino-5-methylphenol C₇H₉NO Amino 123.15 Simplest analogue; no hydroxylated chain
5-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)-2-methylphenol C₂₂H₂₈N₄O Pyridinyl-cyclopropyl-aminocyclohexyl 364.48 Extended aromatic system; cyclopropane

Key Observations:

  • Solubility: The hydroxyethylamino derivative (C₉H₁₃NO₂) exhibits higher aqueous solubility (LogP = 0.906) than the bulkier cyclohexyl-containing analogue, which likely has a higher LogP due to its hydrophobic cyclohexyl moiety .
  • Chirality: The (S)-5-(1-amino-2-hydroxyethyl) variant introduces stereochemical complexity, which may influence receptor binding in pharmaceutical applications .

Biological Activity

5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including toxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol can be structurally represented as follows:

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O1_{1}
  • Molecular Weight : Approximately 205.3 g/mol

Toxicity Studies

Research has indicated that the compound exhibits a high threshold for acute toxicity. For example, a study involving the administration of 2-methyl-5-hydroxyethylaminophenol (a related compound) at doses up to 2000 mg/kg in rats showed no mortality and only mild clinical signs, indicating a maximum non-lethal dose greater than this value .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. In particular, derivatives of 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol have shown promising results against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 μM
3gEscherichia coli0.21 μM
3fCandida spp.Not specified
3fMicrococcus luteusNot specified

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, some studies have indicated that they may interact with specific biological targets, such as:

  • Enzymatic Inhibition : Molecular docking studies have suggested that these compounds fit well into the active sites of enzymes like MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
  • Receptor Interaction : Some derivatives are being studied for their potential interactions with estrogen receptors, which could lead to various physiological effects .

Case Studies and Research Findings

A notable case study involved the evaluation of the estrogenic activity of similar compounds using ToxCast/Tox21 assays. These tests revealed varying degrees of receptor activation, indicating that structural modifications could significantly influence biological activity .

Additionally, a systematic review highlighted the importance of assessing both in vitro and in vivo effects to fully understand the pharmacodynamics and potential therapeutic applications of these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol?

  • Methodological Answer: A viable route involves reacting methyl (1-hydroxycyclohexyl)propiolate with primary amines under mild conditions (e.g., diethyl ether or ether-methanol mixtures at 20–60°C). Sodium acetate can act as a catalyst to enhance nucleophilic addition-cyclization reactions, yielding derivatives with high purity . Post-synthesis purification via column chromatography (e.g., using hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol or chloroform) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer:

  • IR Spectroscopy: Identifies hydroxyl (-OH), amine (-NH), and aromatic C-H stretching vibrations. Key absorption bands include ~3300 cm⁻¹ (O-H/N-H) and ~1600 cm⁻¹ (aromatic C=C) .
  • NMR Spectroscopy: 1^1H NMR resolves methyl groups (δ ~2.3 ppm for 2-methylphenol), cyclohexyl protons (δ ~1.2–1.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm). 13^{13}C APT NMR distinguishes carbonyls (if present) and quaternary carbons .
  • Mass Spectrometry: Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer: Solubility screening in polar (water, methanol) and non-polar solvents (ethyl acetate, hexane) is critical. For stability, conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC or TLC, noting byproducts like CO, CO₂, or nitrogen oxides .

Advanced Research Questions

Q. What reaction conditions optimize the introduction of the (1-hydroxycyclohexyl)methyl group during synthesis?

  • Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ether-methanol mixtures (2:1) balance reactivity and solubility .
  • Catalysis: Sodium acetate facilitates amine addition to propiolate esters, improving yields to >80% .
  • Temperature Control: Reactions at 40–60°C reduce side products (e.g., dimerization) compared to room temperature .

Q. How does the cyclohexyl substituent influence the compound’s reactivity compared to simpler amines (e.g., hydroxyethyl derivatives)?

  • Methodological Answer: The bulky cyclohexyl group sterically hinders nucleophilic attack, reducing reaction rates. Computational modeling (DFT) can predict electronic effects, while comparative kinetic studies (e.g., with 2-methyl-5-hydroxyethylaminophenol) quantify steric vs. electronic contributions . Experimentally, monitor substituent effects via Hammett plots or competitive reaction assays .

Q. What strategies resolve contradictions in reported solubility data for structurally related phenolic amines?

  • Methodological Answer:

  • Experimental Validation: Use shake-flask methods with UV/Vis or gravimetric analysis to measure solubility in water, DMSO, and ethanol .
  • Computational Prediction: Apply COSMO-RS or Hansen solubility parameters to model solvent interactions, accounting for the cyclohexyl group’s hydrophobicity .
  • Crystallography: Single-crystal X-ray diffraction reveals packing efficiency and hydrogen-bonding networks, which correlate with solubility trends .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in thermal stability reports for phenolic amines?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures and identify degradation pathways (e.g., cyclohexanol elimination vs. aromatic ring oxidation). Cross-validate with GC-MS to detect volatile byproducts .

Q. What advanced techniques validate the compound’s purity and structural integrity in complex matrices?

  • Methodological Answer:

  • HPLC-MS/MS: Quantify impurities (e.g., unreacted precursors) using reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals and confirm connectivity between the cyclohexyl and phenolic moieties .
  • Elemental Analysis: Verify C, H, N, and O content within ±0.3% of theoretical values to confirm purity .

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